molecular formula C12H18N2O2 B2952842 (E)-N'-(furan-2-ylmethylene)heptanehydrazide CAS No. 330672-96-3

(E)-N'-(furan-2-ylmethylene)heptanehydrazide

Cat. No.: B2952842
CAS No.: 330672-96-3
M. Wt: 222.288
InChI Key: WWZAJGFIOZFVLA-JLHYYAGUSA-N
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Description

(E)-N'-(furan-2-ylmethylene)heptanehydrazide is a synthetic hydrazone compound of interest in multidisciplinary research. Hydrazones are a prominent class of Schiff bases, known for their ability to form stable complexes with various metal ions . The structure features a furan ring, which can act as an electron donor, and a hydrazide group, giving the molecule a flexible conformation and the potential for keto-enol tautomerism . This compound is primarily valued for its role as a versatile building block in coordination chemistry. It can act as a ligand, chelating to metal ions through its azomethine nitrogen and carbonyl oxygen atoms to form complexes with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II) . These complexes are useful for studies in catalysis and material science. Furthermore, related furan-based hydrazide derivatives have been investigated for their biological activities in vitro, including cytotoxic effects against certain human carcinoma cell lines, highlighting their relevance in chemical biology and pharmaceutical research . The mechanism of action for biological activity is often attributed to the presence of the azomethine group (C=N), which can serve as a crucial binding site for interaction with biological targets . Researchers utilize this compound as a precursor for the development of novel metal complexes and for studying supramolecular structures, as similar compounds form extensive hydrogen-bonding networks in the solid state . (E)-N'-(furan-2-ylmethylene)heptanehydrazide is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]heptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-3-4-5-8-12(15)14-13-10-11-7-6-9-16-11/h6-7,9-10H,2-5,8H2,1H3,(H,14,15)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZAJGFIOZFVLA-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NN=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)N/N=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(furan-2-ylmethylene)heptanehydrazide typically involves the condensation reaction between furan-2-carbaldehyde and heptanehydrazide. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(furan-2-ylmethylene)heptanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(furan-2-ylmethylene)heptanehydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

    Oxidation: Furan derivatives such as furan-2-carboxylic acid.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

(E)-N’-(furan-2-ylmethylene)heptanehydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N’-(furan-2-ylmethylene)heptanehydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Dependent Variations

The biological and physicochemical properties of NAHs are highly influenced by substituents on the hydrazide backbone and the aldehyde/ketone moiety. Key comparisons include:

Compound Name Substituent (R) Key Properties Biological Activity Reference
(E)-N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) 2-hydroxybenzoyl Exists in keto form; forms stable Cu(II)/Co(II)/Ni(II)/Zn(II) complexes . Cytotoxic (IC₅₀: 12–25 μM) .
N′-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide 3,4,5-trimethoxybenzoyl Enhanced lipophilicity due to methoxy groups; unstudied bioactivity . N/A
(E)-6-Chloro-N’-(furan-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide Benzo[b]thiophene-2-carboxylate Improved π-conjugation; moderate antimicrobial activity against S. aureus . Antimicrobial

Structural Insights :

  • Electron-Withdrawing Groups (EWG) : Compounds like H₂L (2-hydroxybenzoyl) exhibit strong intramolecular hydrogen bonding (O–H···N), stabilizing the keto tautomer .

Comparative Spectral Data :

  • IR Spectroscopy : Key peaks include ν(C=O) at ~1660 cm⁻¹ and ν(C=N) at ~1625 cm⁻¹, consistent with analogs like H₂L .
  • NMR : The azomethine proton (CH=N) resonates at δ 8.2–8.5 ppm in DMSO-d₆, similar to furan-containing hydrazones .
Metal Complexation

(E)-N'-(Furan-2-ylmethylene)heptanehydrazide can act as a tridentate ligand, coordinating via the carbonyl oxygen, azomethine nitrogen, and furan oxygen. Its metal complexes (Cu(II), Ni(II), etc.) display distinct electronic transitions (d–d bands) and magnetic moments (e.g., μeff = 1.73 BM for Cu(II)), correlating with square-planar geometry .

Biological Activity

(E)-N'-(furan-2-ylmethylene)heptanehydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Synthesis and Characterization

The synthesis of (E)-N'-(furan-2-ylmethylene)heptanehydrazide typically involves the condensation reaction between furan-2-carboxaldehyde and heptanehydrazide. The characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry.

Antimicrobial Activity

Research indicates that furan derivatives, including (E)-N'-(furan-2-ylmethylene)heptanehydrazide, exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of related furan derivatives against various pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, providing insight into their potency.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundPathogenMIC (µg/mL)
(E)-N'-(furan-2-ylmethylene)heptanehydrazideE. coli32
S. aureus16
Bacillus subtilis64

Anticancer Activity

In vitro studies have demonstrated that (E)-N'-(furan-2-ylmethylene)heptanehydrazide exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action is believed to involve apoptosis induction in cancer cells.

Case Study: Cytotoxic Effects on HePG-2 and HCT-116 Cell Lines
A notable study investigated the cytotoxicity of furan derivatives on HePG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. The results indicated that concentrations as low as 10 µM resulted in significant cell death, with IC50 values calculated to be approximately 15 µM for HePG-2 cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)% Cell Viability at 50 µM
HePG-21525
HCT-1162030

The biological activity of (E)-N'-(furan-2-ylmethylene)heptanehydrazide can be attributed to its ability to interact with cellular targets. Studies suggest that the compound may induce oxidative stress in microbial and cancer cells, leading to cell death. Furthermore, its structural features allow it to act as a bidentate ligand, facilitating metal ion chelation which enhances its biological efficacy.

Q & A

Q. Optimization Table :

ParameterTypical RangeImpact on YieldReference
Reaction Time3–12 hoursProlonged time increases conversion but risks side products
Temperature80–100°C (reflux)Higher temps accelerate kinetics but may degrade furan rings
Molar Ratio1:1 (hydrazide:aldehyde)Excess aldehyde (1.2:1) improves yield in sterically hindered cases

How do spectral characterization techniques (IR, NMR, MS) confirm the (E)-configuration and purity of this hydrazide?

Q. Basic Research Focus

  • IR Spectroscopy :
    • Sharp peaks at ~3200 cm⁻¹ (N–H stretch) and ~1690 cm⁻¹ (C=O) confirm hydrazide formation.
    • Absence of aldehyde C=O (~1700 cm⁻¹) indicates complete condensation .
  • ¹H NMR :
    • A singlet at δ 11.6–11.7 ppm (D₂O-exchangeable) corresponds to the hydrazide NH proton.
    • Furan protons appear as a multiplet at δ 6.5–7.9 ppm, with trans-configuration confirmed by coupling constants (J = 12–16 Hz for E-isomer) .
  • Mass Spectrometry :
    • Molecular ion peaks (e.g., m/z = 177 for simpler analogs) validate molecular weight, while fragmentation patterns confirm structural motifs .

Advanced Application :
X-ray crystallography (e.g., CCDC 1887945) provides definitive proof of stereochemistry and intermolecular interactions, such as hydrogen bonding networks .

What advanced methodologies resolve contradictions in reported bioactivity data for furan-containing hydrazides?

Advanced Research Focus
Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) often arise from:

  • Purity Issues : Side products (e.g., unreacted aldehydes) can skew bioassays. Use HPLC (C18 column, MeOH:H₂O = 70:30) to verify purity >98% .
  • Solubility Variability : Poor aqueous solubility may lead to false negatives. Test in DMSO/PBS mixtures (≤1% DMSO) to ensure compound stability .
  • Mechanistic Studies : Employ molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., E. coli DHFR) and validate via enzyme inhibition assays .

Case Study :
A 2024 study resolved conflicting antifungal data by correlating lipophilicity (logP = 2.8) with membrane penetration efficiency, explaining species-specific activity .

How can computational chemistry predict the reactivity of (E)-N'-(furan-2-ylmethylene)heptanehydrazide in coordination complexes?

Q. Advanced Research Focus

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., hydrazide N and furan O) for metal coordination .
    • HOMO-LUMO gaps (~4.5 eV) predict redox activity, relevant for catalytic applications .
  • Molecular Dynamics :
    • Simulate binding to transition metals (e.g., Cu²⁺) to assess chelation stability in aqueous environments .

Experimental Validation :
Synthesize Cu(II) complexes and compare experimental vs. computed IR/NMR shifts to refine computational models .

What strategies mitigate oxidative degradation of the furan ring during storage or reaction conditions?

Advanced Research Focus
The furan ring is prone to oxidation under acidic/oxidizing conditions:

  • Storage : Use amber vials under N₂ atmosphere at −20°C to prevent photooxidation and moisture uptake .
  • Reaction Design :
    • Avoid strong oxidizers (e.g., KMnO₄) in synthetic steps. Substitute with milder agents (e.g., TEMPO/O₂) .
    • Add radical scavengers (e.g., BHT) to suppress autoxidation during reflux .

Analytical Monitoring :
Track degradation via LC-MS; look for peaks at m/z +16 (epoxidation) or m/z −18 (ring-opening) .

How does the hydrazide moiety influence the compound’s supramolecular assembly in crystal structures?

Advanced Research Focus
X-ray studies reveal:

  • Hydrogen Bonding : NH···O interactions (2.8–3.0 Å) form 1D chains, stabilizing the lattice .
  • π-Stacking : Furan and hydrazide groups align face-to-face (3.4 Å spacing), enhancing thermal stability (Tₘ > 190°C) .

Design Implications :
Modify substituents (e.g., methoxy groups) to tune packing density and solubility .

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